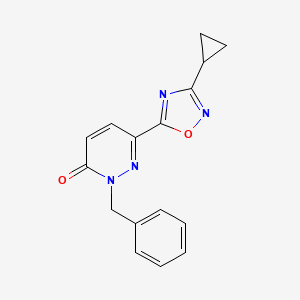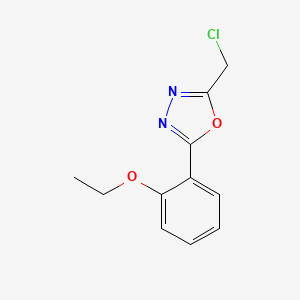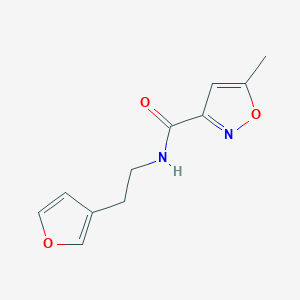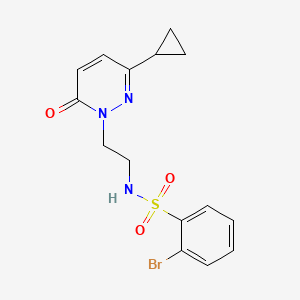![molecular formula C10H7F7O B2400857 [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol CAS No. 1137162-24-3](/img/structure/B2400857.png)
[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,3-Heptafluoropropane, also known as heptafluoropropane, HFC-227ea (ISO name), HFC-227 or FM-200, as well as apaflurane (INN), is a colourless, odourless gaseous halocarbon commonly used as a gaseous fire suppression agent .
Physical and Chemical Properties Analysis
1,1,1,2,3,3,3-Heptafluoropropane has a boiling point of −16.4 °C, making it a gas at room temperature. It is slightly soluble in water (260 mg/L) .Scientific Research Applications
Photochromism and Dye Synthesis
A study by Aiken et al. (2013) synthesized a series of compounds similar to the queried chemical, showing good photochromism leading to the reversible generation of photomerocyanines, which are important in dye synthesis and photovoltaic applications (Aiken et al., 2013).
Organic Synthesis Advancements
Reddy et al. (2012) reported on the smooth aza-Piancatelli rearrangement with furan-2-yl(phenyl)methanol derivatives, leading to the synthesis of valuable organic compounds in good yields with high selectivity (Reddy et al., 2012).
Catalyst Development
Research by Furuta and Fuchigami (1998) involved the anodic oxidation of a related compound in methanol, which can be applicable in the development of new catalytic methods in organic synthesis (Furuta & Fuchigami, 1998).
Biocatalysis
Şahin et al. (2019) explored the asymmetric reduction of heteroaryl ketones, including phenyl(pyridin-2-yl)methanone, to produce enantiomerically pure alcohols, demonstrating the potential of biocatalysts in synthesizing chiral molecules (Şahin et al., 2019).
Chiral Drug Synthesis
Evans (2007) discussed the double reduction of cyclic sulfonamides for synthesizing chiral molecules such as (4S-phenylpyrrolidin-2R-yl)methanol, highlighting the importance of such processes in pharmaceutical synthesis (Evans, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-4,18H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVZAWSAJJIQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896322 |
Source


|
| Record name | [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137162-24-3 |
Source


|
| Record name | [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Trifluorovinyl)oxy]bromobenzene](/img/structure/B2400776.png)

![3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2400781.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2400783.png)
![N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2400787.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2400791.png)

![4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400795.png)

![[4-(Oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B2400797.png)
